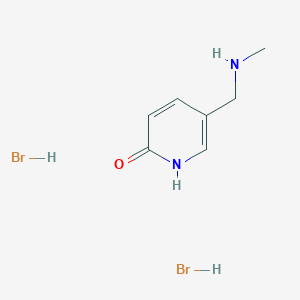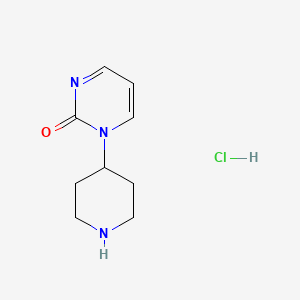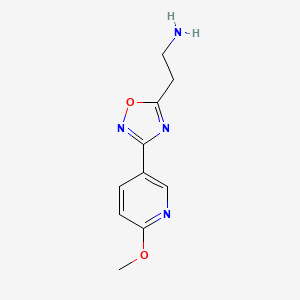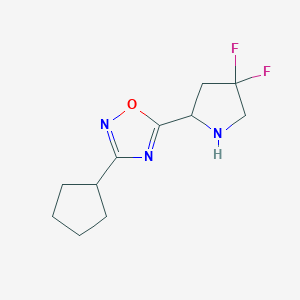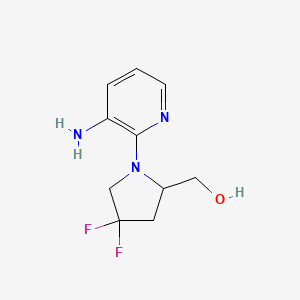
(1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Descripción general
Descripción
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring and a pyridine ring, connected by a methanol group. The presence of nitrogen in the rings would make this compound a heterocyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, pyrrolidine derivatives are stable but can exhibit strong basicity due to the presence of a nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- New Method for Preparation : A novel method for preparing (2-aminopyridin-4-yl)methanol, which shares a structural similarity with the compound of interest by featuring an aminopyridine component, was developed. This method offers a one-pot synthesis approach, improving efficiency over previous multistage processes A. Lifshits, P. N. Ostapchuk, V. K. Brel (2015).
Catalysis and Polymerization
- Aromatic Amine Ligand/Copper(I) Chloride Catalyst System : The study of aromatic amine ligands, including 2-aminopyridine and 3-aminopyridine, in catalysis with copper(I) chloride for polymerizing 2,6-dimethylphenol into poly(2,6-dimethyl-1,4-phenylene ether) demonstrates the utility of these ligands in facilitating polymerization reactions. This could hint at the potential catalytic applications of similarly structured compounds Kisoo Kim, M. Shin, Yong Tae Kim, J. Kim, Y. Kim (2018).
Chemical Synthesis and Reactions
- Domino Reaction Development : A study reported the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the synthetic utility of compounds with difluoroethyl and aminopyridine components in creating furanone derivatives under reflux conditions in methanol. Such reactions underscore the versatility of pyridine derivatives in synthesizing complex molecules Yu Zhao, Weiwei Wang, Xinlei Liu, Rui‐Long Geng, Mingan Wang (2020).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)4-7(5-16)15(6-10)9-8(13)2-1-3-14-9/h1-3,7,16H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJDAMFILFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=C(C=CC=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




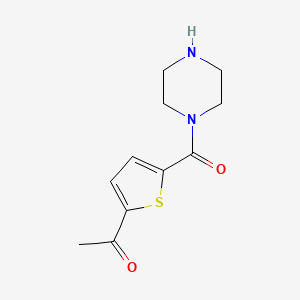
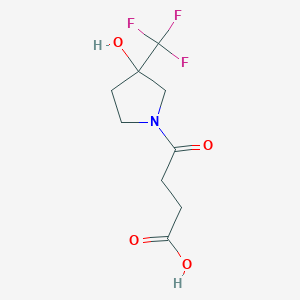
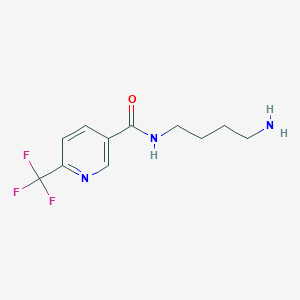

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)

